
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 5, a methyl group at position 2, and a piperidin-1-ylmethyl group at position 6 makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The hydroxyl group at position 5 can be introduced through a hydroxylation reaction, while the methyl group at position 2 can be added via an alkylation reaction. The piperidin-1-ylmethyl group at position 6 can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the hydroxyl and piperidin-1-ylmethyl groups.
5-Hydroxy-2-methylpyrimidine: Lacks the piperidin-1-ylmethyl group.
6-(Piperidin-1-ylmethyl)pyrimidin-4(1H)-one: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is unique due to the presence of all three substituents (hydroxyl, methyl, and piperidin-1-ylmethyl) on the pyrimidine ring, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
13922-44-6 |
|---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-9(10(15)11(16)13-8)7-14-5-3-2-4-6-14/h15H,2-7H2,1H3,(H,12,13,16) |
InChI-Schlüssel |
NLUOFASCVSIDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)O)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

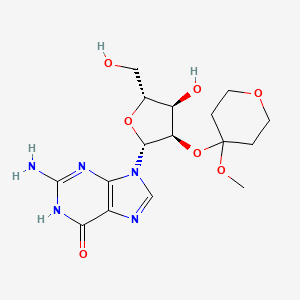
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
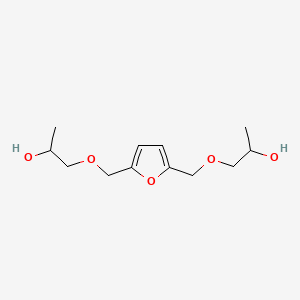
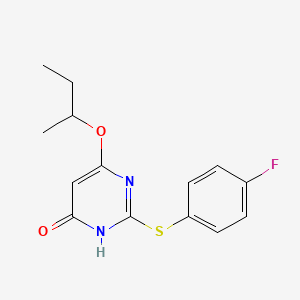
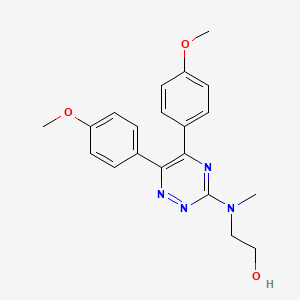


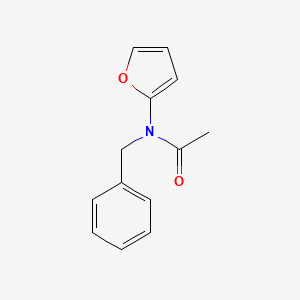
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
